(1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate
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Overview
Description
(1-Hydroxy-8-methyl-8-azabicyclo[321]octan-3-yl) benzoate is a chemical compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. These methods may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or antispasmodic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with similar biological activities.
Tropanol: A related compound with a similar chemical structure.
3-Quinuclidinol: A bicyclic compound with similar pharmacological properties.
Uniqueness
What sets (1-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16-12-7-8-15(16,18)10-13(9-12)19-14(17)11-5-3-2-4-6-11/h2-6,12-13,18H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJWHPAEMZDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1(CC(C2)OC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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